1-(2-甲氧基苯基)-4-(1-((四氢-2H-吡喃-2-基)甲基)哌啶-4-基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

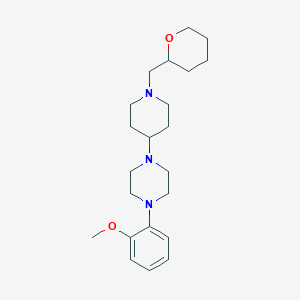

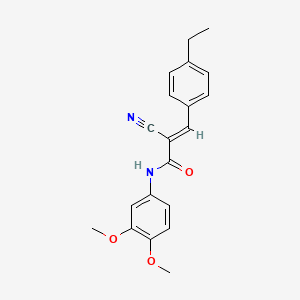

The compound 1-(2-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine is a derivative of the piperazine class, which is known for its significance in medicinal chemistry. Piperazine derivatives are often explored for their potential as ligands for various receptors in the central nervous system, including serotonin and dopamine receptors. The methoxyphenyl and tetrahydro-2H-pyran-2-yl groups suggest that the compound may have been designed to interact with specific receptor subtypes, potentially offering selectivity and high affinity.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions that may include the formation of piperazine rings, attachment of various functional groups, and the use of catalysts to improve yields and reaction times. For instance, the synthesis of related compounds has been achieved through processes that involve the use of piperazine as a catalyst in aqueous media, which is advantageous due to its low cost and environmental friendliness . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, with adjustments for the unique substituents present in this molecule.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. The presence of the 2-methoxyphenyl group is a common feature in this class of compounds, which is known to interact with receptors such as the dopamine D2 receptor . The tetrahydro-2H-pyran-2-yl group is less common and may confer unique properties to the compound, potentially affecting its binding affinity and selectivity. Docking studies and molecular dynamic simulations are often employed to predict the interaction of such compounds with their targets, as seen in the evaluation of similar compounds .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the piperazine ring itself can be exploited in further synthetic modifications. For example, the hydroxyl group in a related compound was used to synthesize a pyrazolo[1,5-α]pyridine derivative, indicating that the piperazine moiety can act as a versatile scaffold for the synthesis of complex molecules . The specific chemical reactions that the compound may undergo would depend on the reactivity of the methoxyphenyl and tetrahydro-2H-pyran-2-yl groups, as well as the piperazine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The lipophilicity, solubility, and stability of these compounds are important for their pharmacokinetic profiles. The presence of a methoxy group typically increases the lipophilicity of the molecule, which can affect its ability to cross biological membranes . The tetrahydro-2H-pyran-2-yl group may also impact the compound's solubility and overall conformation, which are important for its biological activity. The affinity of similar compounds for various receptors has been determined through in vitro assays, providing insights into their potential as therapeutic agents .

科学研究应用

G蛋白偏向多巴胺能受体激动剂的发现

Möller等人(2017年)的一项研究探索了针对多巴胺受体的G蛋白偏向部分激动剂的设计,重点介绍了加入特定的杂环附录以实现高亲和力部分激动作用。这项研究强调了该化合物在开发多巴胺能通路新疗法(例如抗精神病治疗)中的相关性[Möller等人,2017年]

合成和抗惊厥活性

Aytemir、Septioğlu和Çalış(2010年)合成了一系列化合物,包括具有哌嗪衍生物的化合物,以探索它们作为抗惊厥剂的潜力。这项研究表明,该化合物有可能为癫痫和相关癫痫发作疾病的新疗法做出贡献[Aytemir等人,2010年]

用于PET研究的放射性标记拮抗剂

Plenevaux等人(2000年)讨论了放射性标记拮抗剂(例如[18F]p-MPPF)的合成和应用,用于使用正电子发射断层扫描(PET)研究血清素受体。这项工作证明了该化合物在神经影像学和研究神经传递中的效用[Plenevaux等人,2000年]

合成、抗心律失常和降压作用

Malawska等人(2002年)对吡咯烷-2-酮和吡咯烷衍生物(包括具有哌嗪-1-基甲基部分的化合物)的研究表明,具有显著的抗心律失常和降压活性。这些发现表明该化合物在心血管药物开发中的潜力[Malawska等人,2002年]

合成和抗惊厥和抗菌活性的评价

Aytemir、Çalış和Özalp(2004年)合成了衍生物以评估它们的抗惊厥和抗菌活性。他们的工作进一步说明了具有这种结构框架的化合物的广泛药理应用,包括潜在的抗真菌益处[Aytemir等人,2004年]

属性

IUPAC Name |

1-(2-methoxyphenyl)-4-[1-(oxan-2-ylmethyl)piperidin-4-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O2/c1-26-22-8-3-2-7-21(22)25-15-13-24(14-16-25)19-9-11-23(12-10-19)18-20-6-4-5-17-27-20/h2-3,7-8,19-20H,4-6,9-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAUTFLCUQHNOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4CCCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)

![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)

![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)